molecular formula C16H18N2O3S B2654984 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1903267-19-5

2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B2654984
CAS No.: 1903267-19-5
M. Wt: 318.39
InChI Key: HZMKAIUSOFGHGF-UHFFFAOYSA-N
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Description

2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with an oxolane group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyridine-4-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 2-(thiophen-2-yl)ethylamine to form the amide bond. The oxolane group can be introduced via nucleophilic substitution reactions using appropriate oxolane derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide
  • 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-5-carboxamide
  • 2-(oxolan-3-yloxy)-N-[2-(thiophen-3-yl)ethyl]pyridine-4-carboxamide

Uniqueness

The unique combination of the oxolane, thiophene, and pyridine moieties in 2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-16(18-7-4-14-2-1-9-22-14)12-3-6-17-15(10-12)21-13-5-8-20-11-13/h1-3,6,9-10,13H,4-5,7-8,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMKAIUSOFGHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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